24-Epicastasterone
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Overview
Description
24-Epicastasterone is a naturally occurring brassinosteroid, a class of polyhydroxylated steroidal plant hormones. Brassinosteroids play a crucial role in the regulation of plant growth and development, influencing processes such as cell elongation, division, and differentiation . This compound is known for its ability to enhance plant growth and stress resistance, making it a significant compound in agricultural and botanical research .
Mechanism of Action
Target of Action
24-Epicastasterone (EC) is a brassinosteroid, a class of plant-specific steroid hormones . It plays a significant role in the regulation of plant body functions under both optimal and unfavorable conditions . The primary targets of EC are the plant’s hormonal system and stress-protective systems .
Mode of Action
EC interacts with its targets by modulating the balance of pro-and antioxidant elements in the plant’s root cells . This modulation is achieved through a transient increase in the content of hydrogen peroxide in seedling roots . The treatment of seedlings with EC causes an increase in the activity of antioxidant enzymes (catalase and guaiacol peroxidase) in the roots . This ROS-mediated action of EC on the stress-protective systems of seedling roots helps increase the plant’s heat resistance .
Biochemical Pathways
EC affects the signaling pathways of brassinosteroids and salicylic acid . It has a functional interaction with almost all components of the plant hormonal system . For example, it has been shown that stimulation of growth processes with brassinosteroids involves their synergistic interaction with gibberellins and auxins . EC also interacts with stress phytohormones, in particular, abscisic acid (ABA) and salicylic acid (SA) .
Pharmacokinetics
It is known that the compound can be applied to plants through foliar treatment . The impact of this treatment on the endogenous content of major phytohormones in soybean leaves was observed 7 days following the treatment .
Result of Action
The application of EC results in the upregulation of auxin content (indole-3-acetic acid, IAA) and downregulation of salicylic, jasmonic, and abscisic acid levels . These changes promote growth in plants by inducing auxin contents . Additionally, EC treatment leads to a more significant increase in heat resistance as compared to the action of salicylic acid (SA), and a mixture of EC and SA at the indicated concentrations .
Action Environment
The action, efficacy, and stability of EC are influenced by environmental factors such as heat stress . When heat-stressed plants are sprayed with EC, they can sustain a relatively higher leaf photosynthetic capacity by up-regulating antioxidant enzymes, thus reducing damage on lipid membranes and leaf chlorophyll . This suggests that EC can be used to protect crops from terminal heat stress .
Biochemical Analysis
Biochemical Properties
24-Epicastasterone has been shown to interact with various biomolecules and play a significant role in biochemical reactions. For instance, it has been found to impact the endogenous content of major phytohormones such as auxins, salicylic acid, jasmonic acid, and abscisic acid . Specifically, this compound upregulates auxin content (indole-3-acetic acid, IAA) and downregulates salicylic, jasmonic, and abscisic acid levels .
Cellular Effects
This compound has various effects on cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For example, under optimal conditions, this compound might promote growth in soybeans by inducing auxin contents .
Molecular Mechanism
The molecular mechanism of this compound involves its interactions with biomolecules and changes in gene expression. It exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors and can affect metabolic flux or metabolite levels
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 24-Epicastasterone involves several steps, starting from readily available sterol precursors. One common method includes the oxidation of sterols followed by a series of hydroxylation and cyclization reactions. The reaction conditions typically involve the use of strong oxidizing agents and specific catalysts to achieve the desired stereochemistry .
Industrial Production Methods: Industrial production of this compound is often achieved through biotechnological methods, including the use of plant cell cultures and microbial fermentation. These methods allow for the large-scale production of the compound with high purity and yield .
Chemical Reactions Analysis
Types of Reactions: 24-Epicastasterone undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure to enhance its biological activity or stability .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Halogenation and acylation reactions are performed using reagents like thionyl chloride and acetic anhydride.
Major Products: The major products formed from these reactions include various hydroxylated and acetylated derivatives of this compound, which exhibit different levels of biological activity .
Scientific Research Applications
24-Epicastasterone has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying the synthesis and reactivity of brassinosteroids.
Biology: Investigated for its role in plant growth regulation and stress response mechanisms.
Medicine: Explored for its potential anticancer, antiviral, and antibacterial properties.
Industry: Applied in agriculture to enhance crop yield and resistance to environmental stresses.
Comparison with Similar Compounds
Brassinolide: Another potent brassinosteroid with similar growth-promoting effects.
24-Epibrassinolide: Structurally similar to 24-Epicastasterone but with slight differences in hydroxylation patterns.
Castasterone: A precursor in the biosynthesis of brassinolide and this compound.
Uniqueness: this compound is unique due to its specific hydroxylation pattern, which imparts distinct biological activities compared to other brassinosteroids. Its ability to modulate a wide range of physiological processes makes it a valuable compound for both basic and applied research .
Properties
IUPAC Name |
(2R,3S,5S,8S,9S,10R,13S,14S,17R)-17-[(2S,3R,4R,5R)-3,4-dihydroxy-5,6-dimethylheptan-2-yl]-2,3-dihydroxy-10,13-dimethyl-1,2,3,4,5,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-6-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H48O5/c1-14(2)15(3)25(32)26(33)16(4)18-7-8-19-17-11-22(29)21-12-23(30)24(31)13-28(21,6)20(17)9-10-27(18,19)5/h14-21,23-26,30-33H,7-13H2,1-6H3/t15-,16+,17+,18-,19+,20+,21-,23+,24-,25-,26-,27-,28-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VYUIKSFYFRVQLF-QONPFPPSSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C)C(C(C(C)C1CCC2C1(CCC3C2CC(=O)C4C3(CC(C(C4)O)O)C)C)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]([C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC(=O)[C@@H]4[C@@]3(C[C@H]([C@H](C4)O)O)C)C)[C@H]([C@@H]([C@H](C)C(C)C)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H48O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.7 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
80736-41-0 |
Source
|
Record name | Castasterone | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0301789 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
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